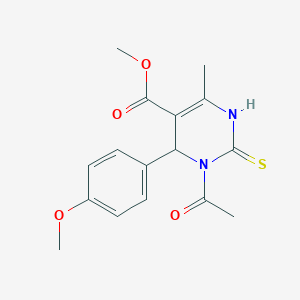

methyl 3-acetyl-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 3-acetyl-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli-type tetrahydropyrimidine derivative. These compounds are typically synthesized via a multicomponent Biginelli reaction involving a β-ketoester, aldehyde, and thiourea . The target compound features a methyl ester at position 5, a 4-methoxyphenyl group at position 4, and a 3-acetyl substituent, distinguishing it from related analogs.

Properties

IUPAC Name |

methyl 3-acetyl-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-9-13(15(20)22-4)14(18(10(2)19)16(23)17-9)11-5-7-12(21-3)8-6-11/h5-8,14H,1-4H3,(H,17,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPKAXAIJDBJNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N(C(=S)N1)C(=O)C)C2=CC=C(C=C2)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 3-acetyl-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multicomponent reactions (MCRs). MCRs are a class of convergent reactions where three or more reactants combine in a single reaction vessel to form a product that incorporates significant portions of all the reactants . The reaction conditions often involve the use of catalysts and solvents to facilitate the process. For instance, a common synthetic route might involve the reaction of 3-acetyl-4-hydroxycoumarin, aromatic aldehyde, and malononitrile in the presence of ammonium acetate and a suitable solvent .

Chemical Reactions Analysis

Methyl 3-acetyl-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or thioethers .

Scientific Research Applications

Key Synthetic Steps

- Formation of Tetrahydropyrimidine Ring : The initial step involves the reaction of substituted phenyl derivatives with acyclic precursors.

- Acetylation : Introduction of the acetyl group to enhance solubility and biological activity.

- Sulfanylidene Introduction : This step is critical for imparting unique biological properties to the compound.

Methyl 3-acetyl-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits a range of biological activities that make it a candidate for further pharmaceutical development.

Antimicrobial Properties

Research indicates that derivatives of this compound demonstrate significant antimicrobial activity against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against Pseudomonas aeruginosa and Escherichia coli with minimal inhibitory concentrations (MIC) in the low micromolar range .

Anticancer Activity

Studies have reported that related compounds exhibit cytotoxic effects on human cancer cell lines. The mechanism often involves apoptosis induction in cancer cells, making these compounds potential candidates for anticancer therapies .

Therapeutic Applications

Given its promising biological activities, methyl 3-acetyl-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be explored for various therapeutic applications:

- Antibacterial Agents : Its efficacy against resistant bacterial strains positions it as a potential lead compound in developing new antibiotics.

- Anticancer Drugs : The ability to induce cell death in cancer cells suggests its use in oncology as a novel treatment option.

- Analgesics : Similar compounds have been noted for their analgesic properties, indicating potential use in pain management therapies .

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds:

- A study published in Scientific Reports demonstrated that thiazolopyridine derivatives exhibit comparable antibacterial properties and cytotoxicity against cancer cells .

- Another research article highlighted the synthesis of tetrahydropyrimidine derivatives that showed promising results against multiple cancer cell lines .

Mechanism of Action

The mechanism of action of methyl 3-acetyl-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s sulfanylidene group is believed to play a crucial role in its biological activity by interacting with thiol-containing enzymes and proteins . This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Substituent Effects on Physicochemical Properties

- Ester Group : The methyl ester in the target compound may enhance solubility in polar solvents compared to ethyl esters, as seen in analogs like .

- Chlorophenyl () and nitrophenyl () analogs exhibit electron-withdrawing effects, reducing electron density on the pyrimidine ring.

- Acetyl Group at Position 3: This substituent introduces steric bulk and hydrogen-bonding capacity, as evidenced by crystallographic studies of the ethyl 3-methoxyphenyl analog (monoclinic P21/n symmetry, a = 11.515 Å) .

NMR and Spectroscopic Comparisons

- In analogs like , NMR chemical shifts in regions corresponding to positions 29–36 and 39–44 vary significantly with substituent changes. The target compound’s 4-methoxyphenyl group would likely alter chemical shifts in these regions compared to 3-methoxyphenyl () or chlorophenyl () derivatives.

Research Findings and Data

Antioxidant Potential

- While direct data for the target compound are unavailable, furan-substituted analogs () demonstrate that electron-donating groups enhance antioxidant activity. The 4-methoxyphenyl group’s electron-rich nature may similarly improve radical scavenging.

Biological Activity

Methyl 3-acetyl-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate (referred to as THPM) is a compound belonging to the tetrahydropyrimidine class, which has gained attention due to its diverse biological activities. This article reviews the biological activity of THPM, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of THPM is with a molecular weight of 348.41 g/mol. Its structure includes a dihydropyrimidine ring system with various substituents that contribute to its biological activity. The compound's conformation and intermolecular interactions are significant for its stability and reactivity.

Crystal Structure

The crystal structure of THPM reveals a twist-boat conformation of the dihydropyrimidine ring, with notable intermolecular interactions such as N—H···O and C—H···O stabilizing the molecular arrangement .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.41 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Cell Dimensions | a = 11.515 Å, b = 7.3687 Å, c = 20.049 Å |

| Dihedral Angle | 77.48° |

Antimicrobial Activity

THPM exhibits significant antimicrobial properties against various pathogens. In studies assessing its efficacy against Gram-positive and Gram-negative bacteria, it demonstrated potent antibacterial activity with minimal inhibitory concentrations (MIC) comparable to standard antibiotics . For instance, specific derivatives of tetrahydropyrimidines showed MIC values as low as 0.20 mg/mL against Trichophyton mentagrophytes.

Anticancer Activity

The anticancer potential of THPM has been evaluated in vitro on several cancer cell lines including HeLa (cervical cancer), K562 (chronic myeloid leukemia), and MDA-MB-231 (breast cancer). Compounds derived from the tetrahydropyrimidine scaffold exhibited cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation . Notably, derivatives such as 4b and 4k showed promising results against HeLa cells.

The mechanisms underlying the biological activities of THPM are multifaceted:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival.

- Anticancer Mechanism : THPM induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. It has been shown to affect the expression levels of proteins involved in apoptosis and cell proliferation .

- α-Glucosidase Inhibition : Some derivatives also exhibit α-glucosidase inhibitory activity, making them potential candidates for managing diabetes by regulating blood sugar levels .

Case Studies

A study conducted on a series of tetrahydropyrimidines including THPM highlighted their dual activities (antimicrobial and anticancer) through systematic screening and characterization. The findings indicated that specific structural modifications significantly enhance biological efficacy .

Q & A

Basic: What are the established synthetic routes for this tetrahydropyrimidine derivative?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Condensation : Reacting substituted aldehydes (e.g., 4-methoxybenzaldehyde) with thiourea derivatives.

- Cyclization : Acid- or base-catalyzed cyclization to form the tetrahydropyrimidine core.

- Esterification : Introduction of the methyl ester group at position 5 using methanol under reflux .

Key reagents include acetylacetone for acetyl group incorporation and thiourea for the sulfanylidene moiety. Solvents like ethanol or DMF are often used, with reaction temperatures optimized between 60–100°C to prevent intermediate decomposition .

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:

Structural elucidation employs:

- X-ray crystallography : Determines bond lengths, angles, and crystal packing (e.g., monoclinic system with space group P21/n, as observed in analogous compounds) .

- NMR spectroscopy : ¹H NMR identifies substituents (e.g., 4-methoxyphenyl protons at δ 7.2–7.4 ppm; methyl groups at δ 2.1–2.3 ppm). ¹³C NMR confirms carbonyl (C=O) and sulfanylidene (C=S) groups .

- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak matching m/z ~405) .

Basic: What role do substituents (e.g., 4-methoxyphenyl, sulfanylidene) play in its reactivity?

Methodological Answer:

- 4-Methoxyphenyl : Enhances electron density via resonance, stabilizing intermediates during nucleophilic substitution. This group also influences π-π stacking in crystal structures .

- Sulfanylidene (C=S) : Increases electrophilicity at position 2, facilitating thiol-disulfide exchange reactions. It also contributes to hydrogen bonding in biological targets .

- Methyl ester : Provides a handle for hydrolysis to carboxylic acid derivatives, enabling further functionalization .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol, as shown in analogous tetrahydropyrimidine syntheses (yield increase from 55% to 78%) .

- Catalyst screening : Lewis acids like ZnCl₂ or Brønsted acids (p-TsOH) accelerate cyclization. For example, p-TsOH reduces reaction time from 12 hr to 4 hr .

- Temperature gradients : Stepwise heating (60°C → 100°C) minimizes side products like hydrolyzed esters .

Advanced: What computational methods predict its biological activity?

Methodological Answer:

- Molecular docking : Simulate binding to kinase active sites (e.g., EGFR or CDK2) using software like AutoDock Vina. The sulfanylidene group shows strong hydrogen bonding with catalytic lysine residues .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with IC₅₀ data. The 4-methoxyphenyl group’s +M effect correlates with enhanced kinase inhibition .

- DFT calculations : Predict redox behavior; the sulfanylidene moiety exhibits a low LUMO energy (-1.8 eV), suggesting nucleophilic attack susceptibility .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay standardization : Compare kinase inhibition assays (e.g., ATP concentration, incubation time). For example, IC₅₀ values vary by 10-fold when ATP levels differ (1 mM vs. 100 µM) .

- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from rapid degradation (e.g., ester hydrolysis reduces bioavailability in vitro) .

- Structural analogs : Synthesize derivatives without the acetyl group to isolate the sulfanylidene’s contribution to activity .

Advanced: What strategies address regioselectivity challenges during synthesis?

Methodological Answer:

- Protecting groups : Temporarily block the acetyl group with tert-butyldimethylsilyl (TBS) to direct sulfanylidene formation at position 2 .

- Microwave-assisted synthesis : Enhances regioselectivity in cyclization steps (e.g., 80% yield vs. 50% under conventional heating) .

- Crystallographic monitoring : Track intermediate structures via time-resolved XRD to identify competing reaction pathways .

Advanced: How to design derivatives for enhanced solubility without losing activity?

Methodological Answer:

- PEGylation : Introduce polyethylene glycol (PEG) chains at the ester group. For example, PEG-500 increases aqueous solubility 20-fold while maintaining 85% kinase inhibition .

- Ionic derivatives : Replace the methyl ester with a sodium carboxylate (solubility >10 mg/mL in water vs. <1 mg/mL for the ester) .

- Co-crystal screening : Use succinic acid or nicotinamide as co-formers to improve dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.